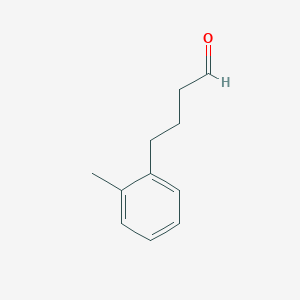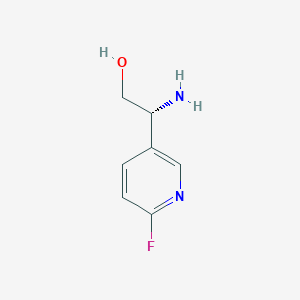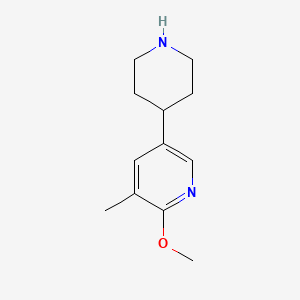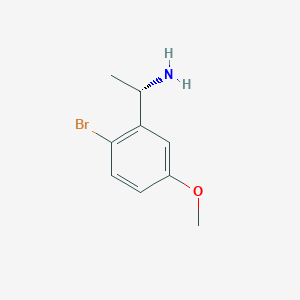
(R)-1-(4-Chloro-2,5-difluorophenyl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(4-Chloro-2,5-difluorophenyl)ethan-1-amine is a chiral amine compound characterized by the presence of a chlorine atom and two fluorine atoms on a phenyl ring, along with an ethanamine side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(4-Chloro-2,5-difluorophenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 4-chloro-2,5-difluorobenzene.
Halogenation: The precursor undergoes halogenation to introduce the chlorine and fluorine atoms at the desired positions on the phenyl ring.
Chiral Amine Introduction: The chiral amine group is introduced through a series of reactions, including amination and resolution to obtain the ®-enantiomer.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve efficient production.
Types of Reactions:
Oxidation: ®-1-(4-Chloro-2,5-difluorophenyl)ethan-1-amine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce a variety of functionalized derivatives.
Chemistry:
Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Synthesis: It is used as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it valuable in biochemical research.
Medicine:
Drug Development: Due to its unique structure, ®-1-(4-Chloro-2,5-difluorophenyl)ethan-1-amine is explored as a potential lead compound in drug discovery.
Industry:
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of ®-1-(4-Chloro-2,5-difluorophenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Similar Compounds:
(S)-1-(4-Chloro-2,5-difluorophenyl)ethan-1-amine: The enantiomer of the compound, which may exhibit different biological activities.
1-(4-Chloro-2,5-difluorophenyl)ethan-1-amine: The racemic mixture containing both ®- and (S)-enantiomers.
1-(4-Chloro-2,5-difluorophenyl)ethanol: A related compound with a hydroxyl group instead of an amine group.
Uniqueness: ®-1-(4-Chloro-2,5-difluorophenyl)ethan-1-amine is unique due to its specific chiral configuration, which can result in distinct biological and chemical properties compared to its enantiomer and other related compounds. This uniqueness makes it a valuable compound for research and development in various fields.
Eigenschaften
Molekularformel |
C8H8ClF2N |
|---|---|
Molekulargewicht |
191.60 g/mol |
IUPAC-Name |
(1R)-1-(4-chloro-2,5-difluorophenyl)ethanamine |
InChI |
InChI=1S/C8H8ClF2N/c1-4(12)5-2-8(11)6(9)3-7(5)10/h2-4H,12H2,1H3/t4-/m1/s1 |
InChI-Schlüssel |
VIDPJIAQADUIJC-SCSAIBSYSA-N |
Isomerische SMILES |
C[C@H](C1=CC(=C(C=C1F)Cl)F)N |
Kanonische SMILES |
CC(C1=CC(=C(C=C1F)Cl)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







